molecular formula C17H13Br2NO3S B2925328 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate CAS No. 313267-41-3

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate

Cat. No.: B2925328
CAS No.: 313267-41-3
M. Wt: 471.16
InChI Key: HWIPTCQDBPXYHB-UHFFFAOYSA-N
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Description

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, is characterized by the presence of bromine atoms at the 5 and 7 positions of the quinoline ring and an 8-yl group attached to a 4-ethylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate typically involves the bromination of quinoline derivatives followed by sulfonation. The bromination can be achieved using bromine or other brominating agents in the presence of suitable solvents such as chloroform or ethanol. The sulfonation step involves the reaction of the brominated quinoline with 4-ethylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of 5,7-dibromoquinoline derivatives with reduced functional groups.

    Substitution: Formation of substituted quinoline derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    5,7-Dibromo-8-hydroxyquinoline: A similar compound with hydroxyl group at the 8 position instead of the 8-yl group.

    5,7-Dibromoquinoline: Lacks the 8-yl and 4-ethylbenzenesulfonate groups.

Uniqueness

5,7-Dibromoquinolin-8-yl 4-ethylbenzenesulfonate is unique due to the presence of both bromine atoms and the 4-ethylbenzenesulfonate moiety, which can impart distinct chemical and biological properties compared to other quinoline derivatives .

Properties

IUPAC Name

(5,7-dibromoquinolin-8-yl) 4-ethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Br2NO3S/c1-2-11-5-7-12(8-6-11)24(21,22)23-17-15(19)10-14(18)13-4-3-9-20-16(13)17/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPTCQDBPXYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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